molecular formula C12H12F3N3O2S B1454940 4-Amino-N-(6-trifluoromethoxybenzothiazol-2-yl)butyramide CAS No. 1394929-77-1

4-Amino-N-(6-trifluoromethoxybenzothiazol-2-yl)butyramide

Cat. No. B1454940
CAS RN: 1394929-77-1
M. Wt: 319.3 g/mol
InChI Key: YXLZBASBHZGJPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves creating a new series of 2-amino-6-(trifluoromethoxy)benzoxazole derivatives (designated as compounds 1–5) and a benzothiazine derivative (compound 6). These derivatives are structurally related to riluzole , which is currently the only neuroprotective drug approved for treating amyotrophic lateral sclerosis (ALS) . The synthesis process likely includes modifications to the benzoxazole and benzothiazine moieties, resulting in the desired compound.

Advantages and Limitations for Lab Experiments

4-Amino-N-(6-trifluoromethoxybenzothiazol-2-yl)butyramide has several advantages for use in laboratory experiments. It is a low-cost and readily available compound, and its one-pot synthesis makes it easy to produce in large quantities. In addition, it has a wide range of applications, making it a versatile tool for research. However, this compound also has some limitations. For example, its exact mechanism of action is still not fully understood, and it has not been extensively studied in humans.

Future Directions

There are several potential future directions for research on 4-Amino-N-(6-trifluoromethoxybenzothiazol-2-yl)butyramide. For example, further studies could be conducted to better understand its mechanism of action, as well as its potential therapeutic applications. In addition, more research could be done to explore its safety and efficacy in humans. Other potential directions include further investigations into its effects on inflammation, pain, and oxidative stress, as well as its potential uses in drug discovery and the development of new diagnostic tools.

Scientific Research Applications

4-Amino-N-(6-trifluoromethoxybenzothiazol-2-yl)butyramide has a variety of applications in scientific research, including in the fields of drug discovery, biochemistry, and pharmacology. It has been used as a tool to study enzyme inhibition, as well as to develop new drugs and therapeutic agents. In addition, this compound has been used to study the structure and function of proteins, as well as to develop new diagnostic tools for diseases.

properties

IUPAC Name

4-amino-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3O2S/c13-12(14,15)20-7-3-4-8-9(6-7)21-11(17-8)18-10(19)2-1-5-16/h3-4,6H,1-2,5,16H2,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLZBASBHZGJPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NC(=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-N-(6-trifluoromethoxybenzothiazol-2-yl)butyramide
Reactant of Route 2
Reactant of Route 2
4-Amino-N-(6-trifluoromethoxybenzothiazol-2-yl)butyramide
Reactant of Route 3
Reactant of Route 3
4-Amino-N-(6-trifluoromethoxybenzothiazol-2-yl)butyramide
Reactant of Route 4
Reactant of Route 4
4-Amino-N-(6-trifluoromethoxybenzothiazol-2-yl)butyramide
Reactant of Route 5
Reactant of Route 5
4-Amino-N-(6-trifluoromethoxybenzothiazol-2-yl)butyramide
Reactant of Route 6
Reactant of Route 6
4-Amino-N-(6-trifluoromethoxybenzothiazol-2-yl)butyramide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.